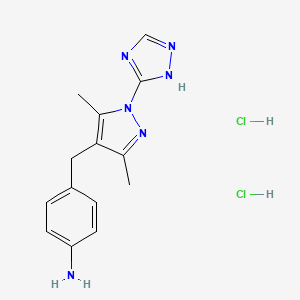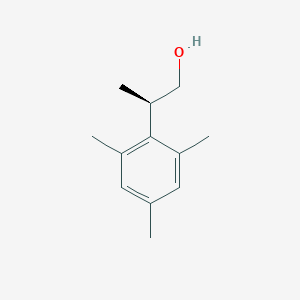
2-(Benzylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a novel compound that has gained significant attention from researchers due to its potential use in various scientific applications. This compound is also known as Bz-423 and has shown promising results in various studies due to its unique biochemical and physiological effects.
Mécanisme D'action
Bz-423 exerts its effects by inhibiting the activity of a protein called Bax. Bax is involved in programmed cell death or apoptosis, and its inhibition by Bz-423 can prevent cell death in various tissues. Bz-423 also activates a protein called Nrf2, which is involved in the antioxidant response of cells. This activation leads to the upregulation of various antioxidant enzymes, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Bz-423 has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Bz-423 can also induce apoptosis in cancer cells and prevent their growth. It has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and Hepatitis C. Bz-423 can also protect neurons from oxidative damage and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bz-423 in lab experiments is its specificity towards Bax inhibition. This specificity can reduce the off-target effects of other compounds that may inhibit multiple proteins. Bz-423 is also stable and can be easily synthesized in large quantities. However, one of the limitations of using Bz-423 is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
Bz-423 has shown promising results in various studies, and future research can focus on its potential use in various scientific applications. One of the future directions can be the development of Bz-423 analogs with improved solubility and potency. Bz-423 can also be used in combination with other compounds to enhance its effects. Future studies can also focus on the use of Bz-423 in preclinical and clinical trials for various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, Bz-423 is a novel compound that has gained significant attention from researchers due to its unique biochemical and physiological effects. It has shown promising results in various studies and has potential use in various scientific applications. Bz-423 can inhibit the activity of Bax and activate Nrf2, leading to anti-inflammatory, anti-cancer, and anti-viral effects. Future research can focus on the development of Bz-423 analogs and its use in preclinical and clinical trials for various diseases.
Méthodes De Synthèse
The synthesis of Bz-423 involves the reaction of 4-hydroxy-2-methylbenzenediazonium chloride with N-benzylglycine methyl ester in the presence of copper powder. The resulting product is then treated with hydrochloric acid to obtain Bz-423 in high yield and purity.
Applications De Recherche Scientifique
Bz-423 has been extensively studied for its potential use in various scientific applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Bz-423 has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(benzylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-9-14(21)7-8-15(12)20-17(22)10-16(18(23)24)19-11-13-5-3-2-4-6-13/h2-9,16,19,21H,10-11H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHXBFROLGEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)
![6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2615396.png)
![N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide](/img/structure/B2615399.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)



![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)